molecular formula C21H28N4O2 B13226377 Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13226377
M. Wt: 368.5 g/mol
InChI Key: WWCSZXXQYYPFTR-UHFFFAOYSA-N
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Description

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound with the molecular formula C21H28N4O2. It is primarily used in research and development settings, particularly in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane-7-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazines, aldehydes, and benzyl halides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .

Scientific Research Applications

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and lead compound in drug development .

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

benzyl 3-(1-propan-2-ylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C21H28N4O2/c1-16(2)25-13-18(12-23-25)19-21(15-22-19)8-10-24(11-9-21)20(26)27-14-17-6-4-3-5-7-17/h3-7,12-13,16,19,22H,8-11,14-15H2,1-2H3

InChI Key

WWCSZXXQYYPFTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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